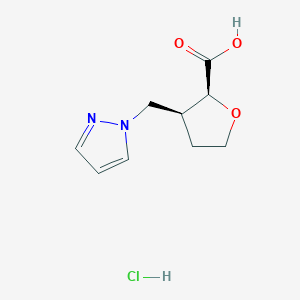![molecular formula C12H14ClF3N2 B13542608 {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, attached to a cyclopentylmethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Cyclopentylmethanamine Attachment: The cyclopentylmethanamine moiety is introduced via nucleophilic substitution reactions, often using cyclopentylamine as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can be performed on the pyridine ring or the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for developing new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, modulating their activity. The cyclopentylmethanamine moiety may also play a role in its overall biological activity by influencing its pharmacokinetics and distribution within the body.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanol
- {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}amine
Uniqueness
The unique combination of the chloro, trifluoromethyl, and cyclopentylmethanamine groups in {1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine distinguishes it from similar compounds. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H14ClF3N2 |
|---|---|
Peso molecular |
278.70 g/mol |
Nombre IUPAC |
[1-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl]methanamine |
InChI |
InChI=1S/C12H14ClF3N2/c13-10-9(11(7-17)3-1-2-4-11)5-8(6-18-10)12(14,15)16/h5-6H,1-4,7,17H2 |
Clave InChI |
HRELLJMJVYQILC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
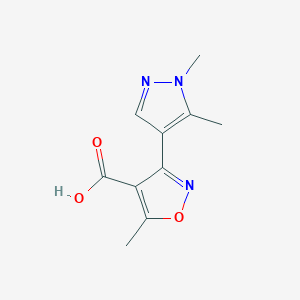
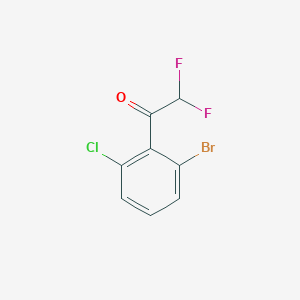

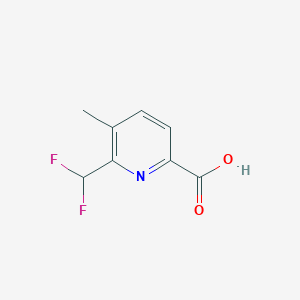
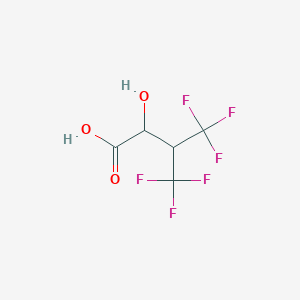
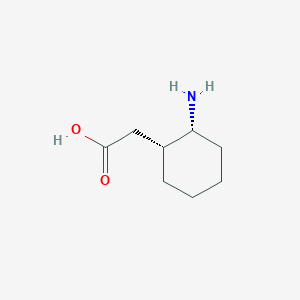
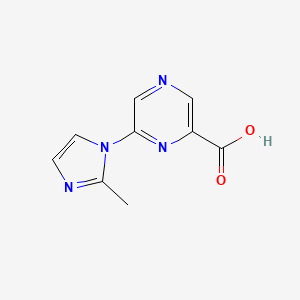
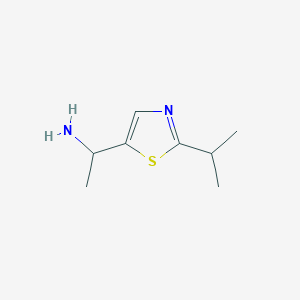
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
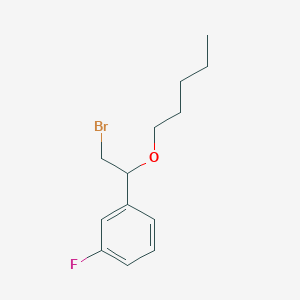
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)

